N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. Common reagents include dimethylformamide (DMF), cesium carbonate (Cs2CO3), and methyl iodide (CH3I) . The reaction is often carried out under reflux conditions to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic medium.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Halogenated derivatives, bases like NaOH or KOH, solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit CDK2 inhibitory activity and have been studied for their anticancer properties.
Thioglycoside derivatives: Known for their cytotoxic activities against various cancer cell lines.
Uniqueness
N4-(2,4-dimethylphenyl)-1-methyl-N6-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its potent dual activity against CDK2 and cancer cell lines, making it a promising candidate for further research and development in cancer therapy .
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-13-9-10-18(15(3)11-13)23-19-16-12-22-27(4)20(16)26-21(25-19)24-17-8-6-5-7-14(17)2/h5-12H,1-4H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJDNOOVOMLLRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NC4=CC=CC=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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